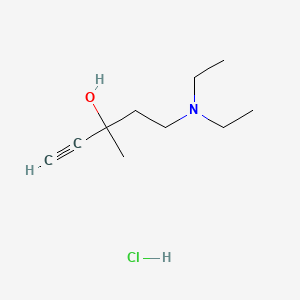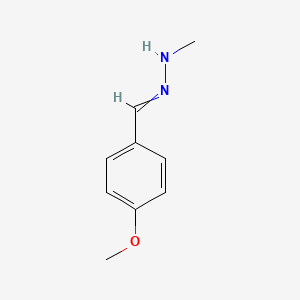
1-(4-Methoxybenzylidene)-2-methylhydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxybenzylidene)-2-methylhydrazine is a hydrazone derivative formed from the condensation of 4-methoxybenzaldehyde and 2-methylhydrazine. Hydrazones are known for their diverse biological activities, including antioxidant, antitumor, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-Methoxybenzylidene)-2-methylhydrazine can be synthesized by reacting 4-methoxybenzaldehyde with 2-methylhydrazine under microwave irradiation. The reaction typically involves mixing equimolar amounts of the reactants in a suitable solvent, such as ethanol, and heating the mixture under microwave conditions .
Industrial Production Methods: This includes using natural catalysts and solvent-free conditions to enhance the efficiency and sustainability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Methoxybenzylidene)-2-methylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone back to its parent hydrazine and aldehyde.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products:
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Parent hydrazine and aldehyde.
Substitution: Substituted hydrazones with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxybenzylidene)-2-methylhydrazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Potential antitumor and anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Employed in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 1-(4-Methoxybenzylidene)-2-methylhydrazine involves its interaction with cellular components to exert its effects. The compound can induce oxidative stress in cells, leading to apoptosis. It targets specific molecular pathways involved in cell proliferation and survival, making it a potential therapeutic agent for cancer treatment .
Vergleich Mit ähnlichen Verbindungen
- 1-(4-Methoxybenzylidene)-2-phenylhydrazine
- 1-(4-Methoxybenzylidene)-4-methylthiosemicarbazone
- N-(4-Methoxybenzylidene)aniline
Comparison: 1-(4-Methoxybenzylidene)-2-methylhydrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits stronger antioxidant activity and potential anticancer effects .
Eigenschaften
CAS-Nummer |
38327-03-6 |
|---|---|
Molekularformel |
C9H12N2O |
Molekulargewicht |
164.20 g/mol |
IUPAC-Name |
N-[(4-methoxyphenyl)methylideneamino]methanamine |
InChI |
InChI=1S/C9H12N2O/c1-10-11-7-8-3-5-9(12-2)6-4-8/h3-7,10H,1-2H3 |
InChI-Schlüssel |
ZEZIUZIVGHGXSW-UHFFFAOYSA-N |
Kanonische SMILES |
CNN=CC1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(Phenylethynyl)sulfanyl]benzene](/img/structure/B14673778.png)
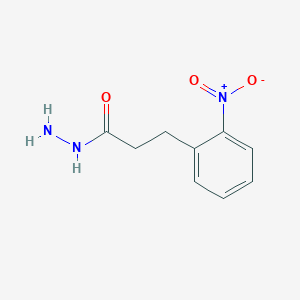
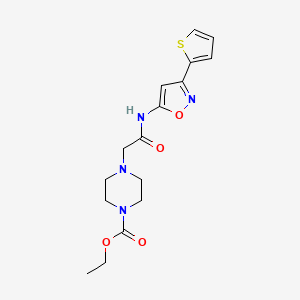
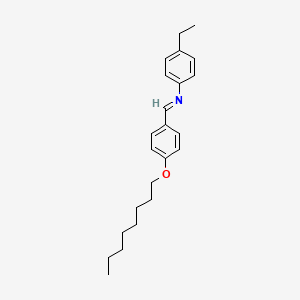
![2-methyl-3-(4-methylphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B14673803.png)
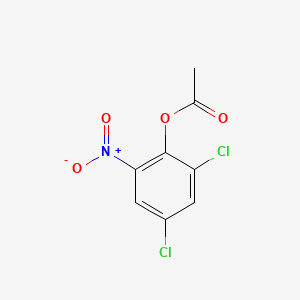
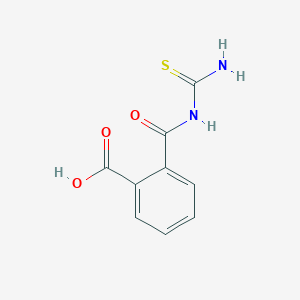
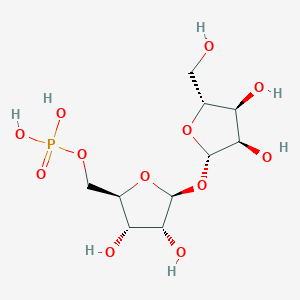
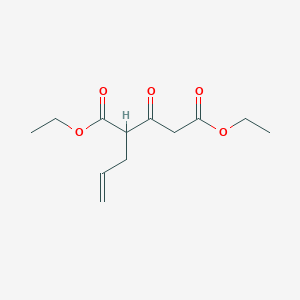
![Butyl 4-[[4-[(4-butoxycarbonylphenyl)carbamoyl]benzoyl]amino]benzoate](/img/structure/B14673824.png)
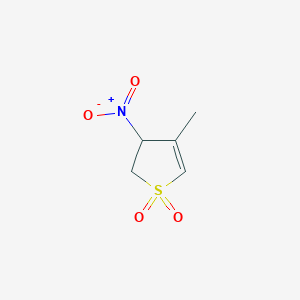
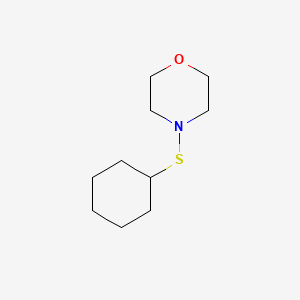
![[1,1'-Biphenyl]-4-yl diethyl phosphate](/img/structure/B14673839.png)
